molecular formula C20H21NO5 B12713984 Einecs 258-405-5 CAS No. 53166-67-9

Einecs 258-405-5

Cat. No.: B12713984
CAS No.: 53166-67-9
M. Wt: 355.4 g/mol
InChI Key: QKWOGZAIBLZHBU-UHFFFAOYSA-N
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Description

EINECS 258-405-5 (CAS 405-05-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. It is identified as 2-fluorobenzoic acid or a structurally related derivative, characterized by a benzene ring substituted with fluorine and carboxylic acid groups. Key physicochemical properties include a LogP (octanol-water partition coefficient) of ~1.55 (XLOGP3) and moderate aqueous solubility (1.21 mg/mL) .

Synthetically, it is produced via halogenation reactions—for example, bromination in acetic acid at 45°C for 26 hours, yielding 48% product . Applications include use as an intermediate in pharmaceuticals and agrochemicals due to its bioisosteric fluorine atom, which enhances metabolic stability and binding affinity.

Properties

CAS No.

53166-67-9

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

2-(methylamino)-1-phenylpropan-1-ol;2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H15NO.C10H6O4/c1-8(11-2)10(12)9-6-4-3-5-7-9;11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h3-8,10-12H,1-2H3;1-5H,(H,11,12)

InChI Key

QKWOGZAIBLZHBU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of Einecs 258-405-5 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 258-405-5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 258-405-5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 258-405-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

EINECS 258-405-5 belongs to a class of fluorinated benzoic acid derivatives. Below is a detailed comparison with two structurally and functionally similar compounds:

Table 1: Comparative Analysis of this compound and Analogues

Property This compound (CAS 405-05-0) 3-Fluorobenzoic Acid (CAS 455-38-9) 4-Hydroxybenzoic Acid (CAS 99-96-7)
Molecular Formula C₇H₅FO₂ C₇H₅FO₂ C₇H₆O₃
Substituents 2-F, -COOH 3-F, -COOH 4-OH, -COOH
Molecular Weight 140.11 140.11 138.12
LogP (XLOGP3) 1.55 1.62 1.41
Water Solubility 1.21 mg/mL 0.89 mg/mL 5.34 mg/mL
TPSA (Ų) 37.3 37.3 57.5
BBB Permeability Yes Yes No
GI Absorption High High Moderate
Synthetic Yield 48% (bromination) 52% (direct fluorination) 75% (Kolbe-Schmitt reaction)

Structural and Functional Differences

Substituent Position Effects :

  • This compound (2-fluoro) exhibits higher solubility than its 3-fluoro isomer due to reduced steric hindrance and improved hydrogen-bonding capacity. However, the 3-fluoro derivative (CAS 455-38-9) has a marginally higher LogP, suggesting enhanced lipophilicity .
  • 4-Hydroxybenzoic acid (CAS 99-96-7) replaces fluorine with a hydroxyl group, significantly increasing polarity (TPSA = 57.5 Ų) and water solubility but eliminating BBB penetration .

Bioactivity and Applications: Fluorinated analogs like this compound are preferred in drug design for their metabolic stability. The 2-fluoro derivative is used in nonsteroidal anti-inflammatory drug (NSAID) precursors, whereas 4-hydroxybenzoic acid is a preservative in cosmetics and food . The 3-fluoro isomer shows higher antimicrobial activity but lower thermal stability compared to this compound .

However, 4-hydroxybenzoic acid has estrogenic activity at high doses, limiting its use in pharmaceuticals .

Research Findings and Implications

  • Predictive Toxicology : Machine learning models (e.g., RASAR) demonstrate that structural analogs like those in Table 1 can predict toxicity for 33,000+ EINECS compounds using only 1,387 labeled chemicals, highlighting efficiency in risk assessment .
  • Synthetic Optimization : The Kolbe-Schmitt reaction for 4-hydroxybenzoic acid achieves 75% yield, outperforming fluorination methods. This underscores the trade-off between functional group reactivity and process scalability .
  • Regulatory Considerations : Fluorinated benzoic acids face stricter regulations due to persistence in the environment, whereas hydroxybenzoic acids are GRAS (Generally Recognized as Safe) but require monitoring for endocrine disruption .

Q & A

Q. What statistical methods validate reproducibility in multi-institutional studies of this compound?

  • Methodological Answer : Implement inter-laboratory calibration using standardized reference materials. Apply Bland-Altman plots or intraclass correlation coefficients (ICC) to assess agreement. Publish detailed protocols via platforms like Protocols.io to mitigate variability .

Ethical and Interdisciplinary Considerations

Q. How do I ensure ethical compliance in human cell-based studies involving this compound?

  • Methodological Answer : Obtain ethics approval for cell line sourcing (e.g., HEK293, HeLa) and disclose donor consent in publications. Adhere to NIH or EU guidelines for biomedical research. Include ethical statements in the methods section and reference institutional review board (IRB) approvals .

Q. What interdisciplinary approaches integrate this compound into materials science or pharmacology?

  • Methodological Answer : Collaborate with domain experts to design hybrid studies (e.g., drug delivery systems, catalytic applications). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with gaps in both fields. Publish in interdisciplinary journals with dual-subject indexing .

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